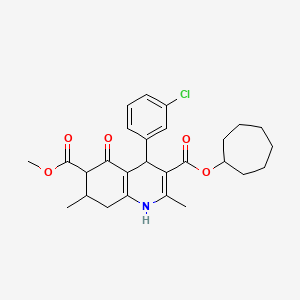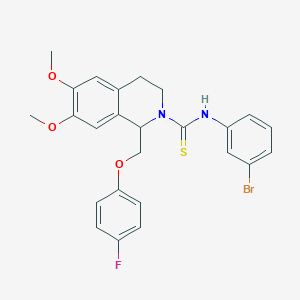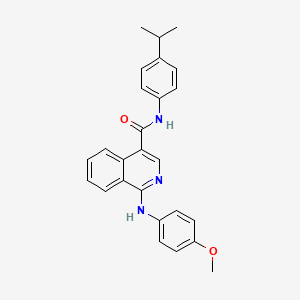
(2Z)-2-(pyridin-4-ylmethylidene)-2H-1,4-benzothiazin-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-2-[(PYRIDIN-4-YL)METHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-3-ONE is a heterocyclic compound that features a benzothiazine core with a pyridine substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(PYRIDIN-4-YL)METHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-3-ONE typically involves the condensation of 4-pyridinecarboxaldehyde with 2-aminobenzenethiol under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently cyclizes to form the benzothiazine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-2-[(PYRIDIN-4-YL)METHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-3-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzothiazine or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Applications De Recherche Scientifique
(2Z)-2-[(PYRIDIN-4-YL)METHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-3-ONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (2Z)-2-[(PYRIDIN-4-YL)METHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-3-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The specific pathways involved depend on the biological context and the target enzyme or receptor.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pyrrolidone: A simpler lactam with different chemical properties and applications.
2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one: Another heterocyclic compound with a different ring structure and reactivity.
4-Iodo-2-methylphenol: A phenolic compound with distinct chemical behavior.
Uniqueness
(2Z)-2-[(PYRIDIN-4-YL)METHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-3-ONE is unique due to its specific combination of a benzothiazine core and a pyridine substituent. This structure imparts unique electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C14H10N2OS |
|---|---|
Poids moléculaire |
254.31 g/mol |
Nom IUPAC |
(2Z)-2-(pyridin-4-ylmethylidene)-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C14H10N2OS/c17-14-13(9-10-5-7-15-8-6-10)18-12-4-2-1-3-11(12)16-14/h1-9H,(H,16,17)/b13-9- |
Clé InChI |
LJXLTPBHGGYUES-LCYFTJDESA-N |
SMILES isomérique |
C1=CC=C2C(=C1)NC(=O)/C(=C/C3=CC=NC=C3)/S2 |
SMILES canonique |
C1=CC=C2C(=C1)NC(=O)C(=CC3=CC=NC=C3)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,6-dimethylphenyl)-5,7-dimethyl-2-phenylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B14997880.png)
![3-(2,4-dimethoxyphenyl)-8-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B14997887.png)
![N-[2-(4-chlorophenyl)ethyl]-5-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide](/img/structure/B14997900.png)
![methyl 4-(2-oxo-4-phenyl-2H,8H-chromeno[8,7-e][1,3]oxazin-9(10H)-yl)benzoate](/img/structure/B14997902.png)


![N-(8-butyl-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)-N',N'-diethylethane-1,2-diamine](/img/structure/B14997920.png)
![2-(2,4-Dichlorophenoxy)-N-{7-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}acetamide](/img/structure/B14997921.png)
![Ethyl 4-{[2-(tert-butylcarbamothioyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL]methoxy}benzoate](/img/structure/B14997945.png)
![N-(4-bromophenyl)-3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propanamide](/img/structure/B14997952.png)
![Ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B14997954.png)

![N'-[(1E)-2-Methylpropylidene]-2-(4-nitrophenyl)acetohydrazide](/img/structure/B14997986.png)
![N-(5-chloro-2-hydroxyphenyl)-3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propanamide](/img/structure/B14997990.png)
